2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenyl group, and an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoquinoline core, the introduction of the fluorophenyl group, and the attachment of the hydroxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions and can be easily scaled up for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include quinones, tetrahydroisoquinoline derivatives, and substituted fluorophenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-2-methyl-4(3H)-quinazolinone: Another fluorophenyl-containing compound with potential therapeutic applications.
9,9-bis(4-hydroxyphenyl)fluorene: A compound with similar hydroxyphenyl groups, used in materials science.
Uniqueness
2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is unique due to its combination of a fluorophenyl group, a hydroxyphenyl group, and an isoquinoline moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[2-[(3-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O2/c25-23-7-2-1-5-19(23)14-24(29)26-21-9-8-18-10-11-27(16-20(18)13-21)15-17-4-3-6-22(28)12-17/h1-9,12-13,28H,10-11,14-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIOPNSLKKLVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3F)CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.